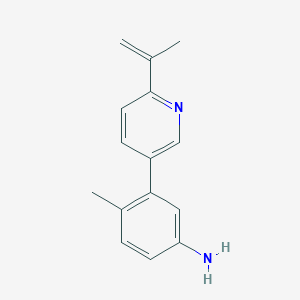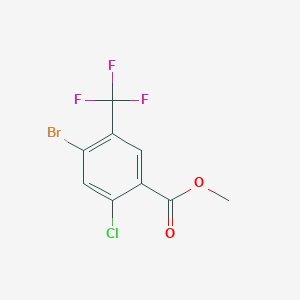
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a chiral compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline ring system that is partially saturated, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid typically involves the reduction of quinoline derivatives followed by carboxylation. One common method is the catalytic hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline, which is then carboxylated using carbon dioxide under high pressure and temperature conditions. Another approach involves the use of chiral catalysts to ensure the production of the (S)-enantiomer specifically.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and carboxylation reactors allows for efficient large-scale production. Additionally, the implementation of chiral resolution techniques ensures the purity and enantiomeric excess of the final product.
化学反応の分析
Types of Reactions
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can further saturate the quinoline ring, leading to fully saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reaction with amines or alcohols.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various esters, amides, and other functionalized derivatives.
科学的研究の応用
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets such as enzymes or receptors. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the tetrahydro structure, making it less versatile in certain reactions.
1,2,3,4-Tetrahydroquinoline: Lacks the carboxylic acid group, limiting its functionalization potential.
2,3-Dihydroquinoline-4-carboxylic acid: Partially saturated, but with different reactivity and applications.
Uniqueness
(S)-1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is unique due to its combination of a chiral center, a partially saturated quinoline ring, and a carboxylic acid functional group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(4S)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)/t8-/m0/s1 |
InChIキー |
LHJKXHUFXRHBBQ-QMMMGPOBSA-N |
異性体SMILES |
C1CNC2=CC=CC=C2[C@H]1C(=O)O |
正規SMILES |
C1CNC2=CC=CC=C2C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



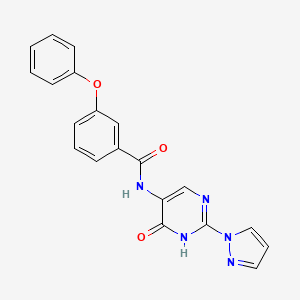
![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)


![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
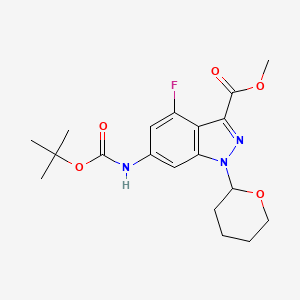
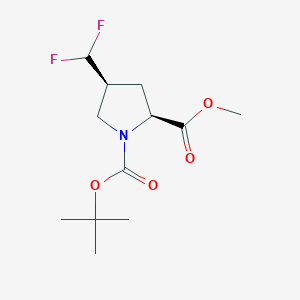

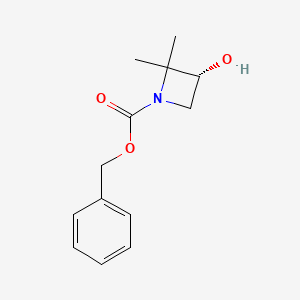
![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
